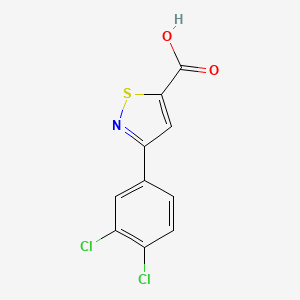

3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid

Description

3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at position 3 and a carboxylic acid moiety at position 4. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLIDVLLXZMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NSC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-15-1 | |

| Record name | 3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis and Aldehyde Formation

- The dihalomethylthiazole intermediate is hydrolyzed in the presence of strong acids such as sulfuric acid or phosphoric acid. Sulfuric acid is preferred due to its compatibility with subsequent oxidation steps.

- The hydrolysis converts the dihalomethyl group into a thiazole aldehyde, with halogen acid formed as a by-product.

- The reaction is typically carried out at temperatures between 50°C and 200°C, preferably 100–150°C, balancing reaction rate and thermal stability.

- The aldehyde can be separated from halogen acid by steam distillation or extracted by adjusting the pH to minimize solubility and using water-immiscible solvents such as chloroform or butanol.

Oxidation to Carboxylic Acid

- The thiazole aldehyde is oxidized in situ using a mixture of nitric acid and sulfuric acid.

- Optimal oxidation conditions involve sulfuric acid in the range of 0.1–3 moles per mole of nitric acid, with nitric acid used in 1–4 moles per mole of aldehyde.

- This oxidation step yields the thiazole carboxylic acid with yields generally exceeding 85%.

Alternative Synthetic Route via 2,3-Dichloroacryloyl Chloride and Substituted Anilines

A detailed improved method involves the following steps:

Alkanolysis to Form Key Intermediate

- The reaction mixture is treated with an alkanolate salt, preferably sodium methanolate, in the presence of the corresponding alkanol solvent.

- The molar ratio of alkanolate salt is 1–5.

- This step converts the amide intermediate into a compound suitable for cyclization.

Cyclization with Thiourea

- The key intermediate is reacted with thiourea in an acidic medium (preferably hydrochloric acid) and a solvent such as acetic acid.

- The molar ratio of acid to intermediate is 1–10.

- The reaction forms the thiazole ring, yielding the thiazole derivative as a salt.

- The free acid is obtained by treating the salt with a base like sodium methanolate.

Purification

- The final product is purified by recrystallization using solvents such as tetrahydrofuran (THF), hexane, methanol, and water or their mixtures.

- Recrystallization temperatures range from 0 to 60°C.

- All reaction steps are typically performed under reflux at 40–70°C, preferably 50–65°C, at atmospheric pressure.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of dihalomethyl | Sulfuric acid (0.1–5 moles/mole), water | 50–120 (pref. 65–90) | 3–5 | High | pH adjusted to 1.5–2.5 for precipitation |

| Oxidation of aldehyde | Nitric acid (1–4 moles/mole), sulfuric acid (0.1–3) | 100–150 | - | >85 | In situ oxidation |

| Amide formation | 2,3-Dichloroacryloyl chloride + substituted aniline + base | 40–70 | - | High | Biphasic solvent system (water + toluene) |

| Alkanolysis | Sodium methanolate in methanol | Reflux (50–65) | - | High | Converts amide intermediate |

| Cyclization with thiourea | Thiourea + HCl + acetic acid | Reflux (50–65) | - | High | Forms thiazole ring as acid salt |

| Purification | Recrystallization in THF, hexane, methanol, water | 0–60 | - | - | Ensures high purity |

Research Findings and Notes

- The hydrolysis and oxidation method provides a robust route with yields exceeding 85%, suitable for scale-up.

- The alternative route via dichloroacryloyl chloride and substituted aniline allows for structural diversity by varying the aniline substituents.

- Use of strong acids and controlled pH is critical for maximizing precipitation and purity.

- Reaction temperatures and times are optimized to avoid decomposition while ensuring complete conversion.

- Purification by recrystallization in mixed solvents is effective for isolating high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex molecules, particularly in the development of novel thiazole derivatives.

- Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions, leading to various products such as sulfoxides and thiazolidine derivatives.

Biology

- Antimicrobial Activity: Research indicates that 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth.

- Anticancer Properties: Preliminary studies suggest potential anticancer activity, making it a candidate for further investigation in cancer therapeutics.

Medicine

- Therapeutic Agent Exploration: Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent for various diseases. Its interactions with specific molecular targets may modulate enzyme or receptor activity, leading to potential therapeutic benefits.

Industry

- Material Development: The compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Thiazole Derivatives | Evaluated the antibacterial effects of various thiazole compounds | This compound showed significant inhibition against E. coli and S. aureus |

| Thiazole Compounds as Anticancer Agents | Investigated the cytotoxic effects of thiazole derivatives on cancer cell lines | The compound demonstrated selective cytotoxicity towards breast cancer cells with minimal effects on normal cells |

| Synthesis of Novel Thiazole Derivatives | Developed synthetic routes for new thiazole compounds | Highlighted the versatility of this compound as a building block |

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂S

- Key Features :

- Thiazole core with a chlorine at position 3 and phenyl at position 5.

- Carboxylic acid at position 4 (vs. position 5 in the target compound).

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid

- Molecular Formula: Not explicitly provided (estimated C₁₀H₇Cl₂N₃O₂).

- Key Features :

- Triazole core (vs. thiazole) with a 3,5-dichlorophenyl group.

- Methyl substitution at position 5.

- Impact : The triazole ring introduces distinct electronic properties (e.g., higher aromaticity) and steric effects from the methyl group, which may enhance metabolic stability but reduce planar interaction with biological targets .

3-(4-Chlorophenyl)-[1,2,4]thiadiazole-5-carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₁H₉ClN₂O₂S

- Key Features :

- Thiadiazole core (sulfur and two nitrogens) with a 4-chlorophenyl group.

- Ethyl ester at position 5 (vs. free carboxylic acid).

- Impact : The ester group increases lipophilicity, improving membrane permeability but requiring hydrolysis for activation. Thiadiazoles often exhibit stronger pesticidal activity due to sulfur’s electronegativity .

Substituent Position and Functional Group Analysis

Dichlorophenyl Substituents

- 3,4-Dichlorophenyl (Target Compound) :

- Electron-withdrawing chlorine atoms at positions 3 and 4 create a planar, electron-deficient aromatic system, favoring π-π stacking with protein targets.

- 3,5-Dichlorophenyl () :

Carboxylic Acid vs. Ester Derivatives

- Carboxylic Acid (Target Compound) :

- Enhances solubility in polar solvents and facilitates ionic interactions (e.g., salt bridges) with biological targets.

- Ethyl/Methyl Esters (Evidences 6, 8) :

- Serve as prodrugs with improved bioavailability but lower direct activity until metabolized .

Biological Activity

3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antiviral properties. The discussion includes structure-activity relationships (SAR), case studies, and relevant research findings.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Key Findings

- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values comparable to standard anticancer drugs like doxorubicin. For instance, certain thiazole derivatives with similar structures demonstrated IC50 values as low as 1.61 µg/mL against Jurkat cells .

- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its cytotoxic activity .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria.

Case Studies

- Against Staphylococcus aureus : The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant strains .

- Broad-Spectrum Activity : Other derivatives showed activity against vancomycin-resistant Enterococcus faecium with MIC values as low as 2 µg/mL .

Antifungal Activity

The antifungal efficacy of thiazole derivatives has also been explored extensively.

Research Findings

- Activity Against Candida Species : Compounds related to this compound displayed potent antifungal activity against drug-resistant strains of Candida, surpassing fluconazole in effectiveness .

- Mechanism : The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the antifungal properties by increasing the compound's lipophilicity and membrane permeability .

Antiviral Activity

Emerging research indicates potential antiviral properties for thiazole derivatives.

Notable Results

- Inhibition of Viral Replication : Thiazole compounds have shown inhibitory effects on viral replication in cellular assays, indicating their potential as antiviral agents . The structure's modifications significantly affect their efficacy against specific viruses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of 3,4-dichloro group | Enhances cytotoxic and antimicrobial activity |

| Substituents on phenyl ring | Electron-withdrawing groups improve potency |

| Thiazole ring | Essential for maintaining biological activity |

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-(3,4-Dichlorophenyl)-1,2-thiazole-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with α-halo ketones or carboxylic acid derivatives. Key steps include:

- Use of 3,4-dichlorophenyl thioamides as starting materials, followed by heterocyclization under acidic conditions .

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

- Optimize yield by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to α-bromo ketone) and temperature (70–80°C for 6–8 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Employ -NMR and -NMR to confirm substituent positions on the thiazole and dichlorophenyl rings. FT-IR identifies carboxyl (–COOH) and C–Cl stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- In vitro Testing : Screen for antimicrobial activity (e.g., MIC assays against Gram+/– bacteria, fungal strains) and cytotoxicity (MTT assay on mammalian cell lines) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify reactive sites for functionalization .

- MD Simulations : Simulate ligand-protein interactions over 100+ ns to evaluate stability of binding poses (e.g., GROMACS or AMBER) .

- SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) on activity using QSAR models .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the carboxyl group) .

- Buffer Optimization : Test phosphate vs. citrate buffers to stabilize the compound in aqueous formulations .

Q. How can factorial design optimize reaction conditions for large-scale synthesis without compromising yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal parameters .

- Scale-up Validation : Replicate small-scale conditions in pilot reactors (e.g., 1 L batch reactors) with real-time monitoring (PAT tools) to ensure consistency .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Assumptions : Check force field parameters in docking studies or solvent effects in DFT calculations .

- Experimental Replicates : Conduct triplicate assays with controls (e.g., positive/negative controls for enzyme inhibition).

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-1,2,4-triazole-5-thiol derivatives) to identify trends .

Stability and Formulation Challenges

Q. What methodologies assess the compound’s photostability for potential topical applications?

- Methodological Answer :

- ICH Guidelines : Expose samples to UV light (320–400 nm) in a photostability chamber. Quantify degradation via HPLC and identify photoproducts (e.g., dechlorination or oxidation) .

- Formulation Screening : Test antioxidants (e.g., BHT) and light-blocking excipients (e.g., titanium dioxide) in semi-solid matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.